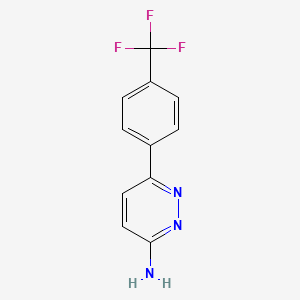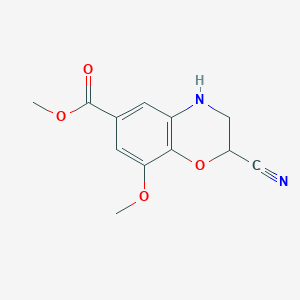
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
概要
説明
“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .Physical and Chemical Properties Analysis
The compound has a storage temperature of 28°C .科学的研究の応用
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, which are resistant to conventional degradation processes. These processes can mineralize nitrogen-containing compounds and improve the efficacy of overall treatment schemes. The degradation of nitrogen-containing compounds by AOPs involves a combination of electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This is particularly relevant for amine-containing compounds, suggesting that similar processes might be applicable for the degradation of compounds like 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, enhancing environmental safety and treatment efficacy (Bhat & Gogate, 2021).
Heterocyclic Compounds in Synthesis and Drug Design
Heterocyclic compounds, such as this compound, play a significant role in the synthesis of new chemical entities with potential pharmacological activities. The chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity and utility of these scaffolds in the synthesis of a diverse range of heterocyclic compounds. This underlines the importance of such structures in drug design and discovery, offering pathways to novel therapeutic agents (Gomaa & Ali, 2020).
Environmental Microbiology and Biodegradation
The study of biogenic amines and their catabolism by Pseudomonas species sheds light on the microbial degradation of nitrogen-containing organic molecules, which are common in various environments. This research provides insights into the metabolic pathways employed by bacteria to degrade amines, highlighting the potential biotechnological applications in the removal of amine-based pollutants from the environment. Such findings could be relevant for understanding the biodegradation mechanisms of complex amines, including this compound, contributing to environmental bioremediation efforts (Luengo & Olivera, 2020).
作用機序
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s worth noting that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
生化学分析
Biochemical Properties
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic and signaling pathways, thereby affecting cellular responses and functions. Additionally, it has been observed to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through cellular membranes via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and for exerting its effects on cellular processes .
特性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWDPMTMDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)




![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
